molecular formula C18H16O3S B12798517 10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid CAS No. 77693-03-9

10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid

Cat. No.: B12798517
CAS No.: 77693-03-9
M. Wt: 312.4 g/mol
InChI Key: HPAFMJRQXOLETH-UHFFFAOYSA-N
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Description

10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural features and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the dibenzo(b,f)thiepin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetic acid moiety: This is achieved through a series of reactions, including alkylation and oxidation.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits bradykinin-induced pain responses without blocking bradykinin receptors . This suggests that the compound modulates pain signaling pathways, potentially through the inhibition of specific enzymes or receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-alpha-methyl-10-oxo-dibenzo(b,f)thiepin-2-acetic acid: This compound shares a similar core structure but differs in the substitution pattern.

    10,11-Dihydro-5H-dibenzo(b,f)azepine: Another structurally related compound with different functional groups and applications.

Uniqueness

10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid is unique due to its specific substitution pattern and the presence of both 10,11-dihydro and 11-oxo functionalities

Properties

CAS No.

77693-03-9

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

2-(8-methyl-5-oxo-6H-benzo[b][1]benzothiepin-3-yl)propanoic acid

InChI

InChI=1S/C18H16O3S/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21)

InChI Key

HPAFMJRQXOLETH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2

Origin of Product

United States

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